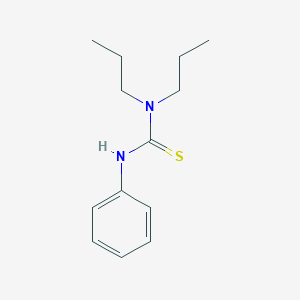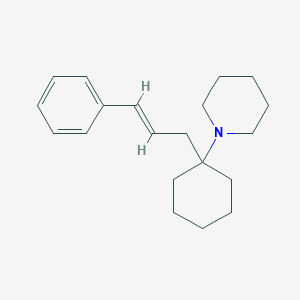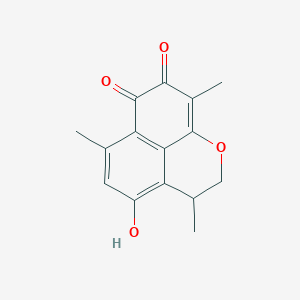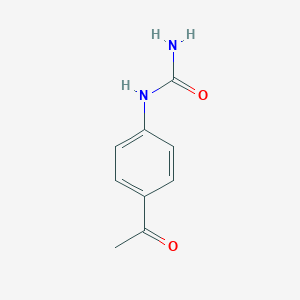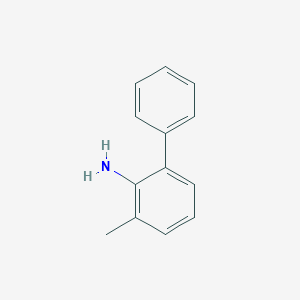
2-Methyl-6-phenylaniline
概要
説明
2-Methyl-6-phenylaniline is a chemical compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . It is typically stored at room temperature in an inert atmosphere and kept in a dark place .
Synthesis Analysis
The synthesis of 2-Methyl-6-phenylaniline and similar aniline compounds often involves the use of benzene rings as preformed units that are elaborated to build larger molecules . The reactions for making these aniline compounds can challenge the norms of synthesis .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-phenylaniline can be analyzed using various techniques, including structural formula editors and 3D model viewers . These tools allow for the conversion of a molecule into a 3D model, providing a detailed view of the molecule’s structure .Chemical Reactions Analysis
Chemical kinetic methods are commonly used for the quantitative analysis of analytes in noncatalytic reactions . These methods generally are not useful for determining small concentrations of analytes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-6-phenylaniline can be analyzed using various techniques . These properties are crucial in understanding the interaction of the compound with biological environments .科学的研究の応用
Synthesis of Amide Derivatives
2-Methyl-6-phenylaniline can be utilized in the synthesis of amide derivatives. These derivatives are synthesized using coupling reagents and are characterized through various spectral studies such as IR, LC–MS, 1H, and 13C NMR . The amide derivatives have shown potential in biological studies, including antimicrobial and antioxidant activities. Some compounds exhibit activity against specific fungi like Microsporum gypsuem or bacteria such as Candida albicans .
Antioxidant Properties
The antioxidant capacity of compounds derived from 2-Methyl-6-phenylaniline can be assessed through DPPH scavenging and ABTS assay methods. These compounds have demonstrated good activity in neutralizing free radicals, which is crucial in preventing oxidative stress-related diseases .
Chelating Activity
Certain amide compounds created from 2-Methyl-6-phenylaniline act as metal chelating ligands with Fe2+ ions. This property is significant in the field of bioinorganic chemistry, where chelating agents are used to sequester metal ions for various applications .
Antimicrobial Activity
Phenylalanine derivatives, including those derived from 2-Methyl-6-phenylaniline, have been reported to possess antimicrobial properties. These compounds can be designed to target specific microbial strains, offering a pathway for the development of new antibiotics .
Pharmaceutical Applications
The structural motif of 2-Methyl-6-phenylaniline is found in various pharmaceutical compounds. Its derivatives can be functionalized to create biologically active molecules that can serve as leads in drug discovery, particularly in the development of antimalarial, anti-HIV, and anti-inflammatory medications .
Industrial Chemistry
2-Methyl-6-phenylaniline can serve as a precursor in the synthesis of complex organic compounds used in industrial chemistry. Its derivatives can be employed in the creation of dyes, pigments, and other materials that require stable aromatic compounds .
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-6-phenylaniline derivatives can be used to synthesize compounds with potential therapeutic effects. The versatility of this compound allows for the exploration of new treatments for various diseases by modifying its structure to enhance biological activity .
Bioactive Compound Synthesis
Finally, 2-Methyl-6-phenylaniline can be used in the synthesis of bioactive compounds. These compounds can be tailored to exhibit specific pharmacological activities, making them valuable in the study of biological systems and the development of new drugs .
特性
IUPAC Name |
2-methyl-6-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUIXLRNRHYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345261 | |
| Record name | 2-amino-3-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,1'-biphenyl]-2-amine | |
CAS RN |
14294-33-8 | |
| Record name | 2-amino-3-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







